molecular formula C9H15NO3 B14632802 Methyl 3-(morpholin-4-yl)but-2-enoate CAS No. 55370-56-4

Methyl 3-(morpholin-4-yl)but-2-enoate

Cat. No.: B14632802
CAS No.: 55370-56-4
M. Wt: 185.22 g/mol
InChI Key: JZVQAAJEWINOCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(morpholin-4-yl)but-2-enoate typically involves the reaction of morpholine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the morpholine on the acrylate ester .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane is common, and the reaction conditions are optimized to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(morpholin-4-yl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acrylates and morpholine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 3-(morpholin-4-yl)but-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the morpholine ring attacks electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(morpholin-4-yl)but-2-enoate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a nucleophile and participate in a wide range of reactions makes it a valuable compound in organic synthesis .

Properties

CAS No.

55370-56-4

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3-morpholin-4-ylbut-2-enoate

InChI

InChI=1S/C9H15NO3/c1-8(7-9(11)12-2)10-3-5-13-6-4-10/h7H,3-6H2,1-2H3

InChI Key

JZVQAAJEWINOCM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)N1CCOCC1

Origin of Product

United States

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